BenchChemオンラインストアへようこそ!

9-(2,3-Dideoxy-beta-D-ribofuranosyl)-6-mercaptopurine

Synthetic chemistry Nucleoside analog Enzymatic synthesis

9-(2,3-Dideoxy-beta-D-ribofuranosyl)-6-mercaptopurine (CAS 126502-10-1), also referred to as 2',3'-dideoxy-6-thio-inosine or 6-thiopurine-2',3'-dideoxyriboside, is a synthetic purine nucleoside analog featuring a 2',3'-dideoxy sugar moiety linked to a 6-mercaptopurine base. This compound belongs to the class of 6-substituted 2',3'-dideoxypurine nucleosides, which are recognized as inhibitors of HIV reverse transcriptase and substrates for adenosine deaminase.

Molecular Formula C10H12N4O2S
Molecular Weight 252.30 g/mol
CAS No. 126502-10-1
Cat. No. B12858583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(2,3-Dideoxy-beta-D-ribofuranosyl)-6-mercaptopurine
CAS126502-10-1
Molecular FormulaC10H12N4O2S
Molecular Weight252.30 g/mol
Structural Identifiers
SMILESC1CC(OC1CO)N2C=NC3=C2NC=NC3=S
InChIInChI=1S/C10H12N4O2S/c15-3-6-1-2-7(16-6)14-5-13-8-9(14)11-4-12-10(8)17/h4-7,15H,1-3H2,(H,11,12,17)/t6-,7+/m0/s1
InChIKeyOTMDHMUDOABXMY-NKWVEPMBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-(2,3-Dideoxy-beta-D-ribofuranosyl)-6-mercaptopurine (CAS 126502-10-1) Procurement Guide for Antiviral and Nucleoside Research


9-(2,3-Dideoxy-beta-D-ribofuranosyl)-6-mercaptopurine (CAS 126502-10-1), also referred to as 2',3'-dideoxy-6-thio-inosine or 6-thiopurine-2',3'-dideoxyriboside, is a synthetic purine nucleoside analog featuring a 2',3'-dideoxy sugar moiety linked to a 6-mercaptopurine base . This compound belongs to the class of 6-substituted 2',3'-dideoxypurine nucleosides, which are recognized as inhibitors of HIV reverse transcriptase and substrates for adenosine deaminase . The presence of the 6-thiol (SH) group distinguishes it from the canonical dideoxyinosine (ddI) scaffold and enables thiol-dependent biochemical reactivity not available to non-sulfhydryl analogs .

Why Generic Substitution Risks Data Inconsistency: The Case for 9-(2,3-Dideoxy-beta-D-ribofuranosyl)-6-mercaptopurine


Although several 2',3'-dideoxypurine nucleosides (e.g., ddI, ddA, ddG) share a common sugar scaffold, their biological activity, metabolic stability, and physicochemical properties vary dramatically with the 6-substituent . Specifically, 6-mercapto derivatives exhibit markedly lower anti-HIV potency than 6-amino or 6-methylamino analogs, yet the thiol group imparts unique redox reactivity and metal-binding capacity absent in non‑thio congeners . Furthermore, the 2',3'-dideoxy sugar distinguishes this compound from 6-mercaptopurine riboside (which retains the 2'- and 3'-hydroxyl groups), altering kinase substrate specificity and intracellular phosphorylation efficiency . These differences mean that experimental results obtained with ddI, 6-MPR, or other 6-substituted dideoxypurines cannot be directly extrapolated to 9-(2,3-Dideoxy-beta-D-ribofuranosyl)-6-mercaptopurine.

Quantitative Differentiation Guide for 9-(2,3-Dideoxy-beta-D-ribofuranosyl)-6-mercaptopurine


Synthetic Yield: 6-Mercapto Derivative vs. 6-Methyl Derivative Under Identical Enzymatic Conditions

In the enzymatic transglycosylation process described in US Patent 5,053,499, the target compound 6-mercaptopurine-9-β-D-2',3'-dideoxyribofuranoside was obtained in 21% yield (0.3709 g, 1.47 mmol), whereas the 6-methylpurine analog under identical reaction conditions achieved a 55% yield (0.9019 g, 3.85 mmol) . The lower yield for the mercapto derivative is attributed to the need for elevated pH (pH 9) to solubilize 6-mercaptopurine, which likely reduces enzyme activity.

Synthetic chemistry Nucleoside analog Enzymatic synthesis

Anti-HIV Potency: 6-Mercapto (SH) Ranked Among the Weakest in a 6-Substituent SAR Series

A structure-activity relationship study of 6-substituted 2',3'-dideoxypurine nucleosides in HIV-infected human peripheral blood mononuclear cells established the following potency order: NHMe > NH2 > Cl ≈ N(Me)2 > SMe > OH ≈ NHEt > SH > NHBn ≈ H . The 6-SH (mercapto) analog, which corresponds to the target compound, ranked 7th of 10 substituents, demonstrating significantly lower antiviral activity than the 6-amino (NH2) or 6-methylamino (NHMe) derivatives commonly used as comparators in HIV research.

Anti-HIV activity Structure-activity relationship Nucleoside analog

Enzymatic Substrate Specificity: Low Activity of Nucleoside N-Deoxyribosyltransferase for 6-Mercaptopurine Dideoxyriboside Synthesis

The BRENDA enzyme database records that nucleoside N-deoxyribosyltransferase (EC 2.4.2.6) catalyzes the reaction 2',3'-dideoxyadenosine + 6-mercaptopurine → 6-mercaptopurine-2',3'-dideoxyriboside + adenine with 'low activity' . This contrasts with the higher activity reported for the analogous reaction with 6-methoxyguanine or 6-chloropurine . The low enzymatic conversion efficiency implies that biosynthetic routes for this compound will have lower throughput compared to other 6-substituted dideoxypurines.

Enzyme kinetics Nucleoside analog Biocatalysis

Vendor-Reported Anti-HIV Potency: >200-Fold More Potent Than Zidovudine or Didanosine

The CymitQuimica product datasheet for 2',3'-Dideoxy-6-thio-inosine states that 'the in vitro activity of this drug against HIV has been shown to be greater than 200 times more potent than zidovudine or didanosine' . This claim, if verified by independent replication, would represent a significant potency advantage over standard-of-care NRTIs. However, the datasheet does not provide the primary reference, the assay protocol, or the cell line used, which limits the verifiability of this claim. It is included here as a vendor-reported differentiator that requires further validation through peer-reviewed studies.

Anti-HIV activity Comparative potency Vendor datasheet

Structural Differentiation from 6-Mercaptopurine Riboside: Impact on Kinase Phosphorylation

The target compound bears a 2',3'-dideoxy sugar, whereas 6-mercaptopurine riboside (6-MPR, CAS 5536-16-1) retains the 2'- and 3'-hydroxyl groups. Research on nucleoside kinase specificity has shown that ribofuranosyl-6-thiopurine is phosphorylated, whereas xylofuranosyl-, arabinofuranosyl-, and lyxofuranosyl-6-thiopurine are not substrates . The absence of the 2'- and 3'-OH groups in the dideoxy analog is expected to further reduce or eliminate phosphorylation by cellular nucleoside kinases, fundamentally altering the metabolic activation pathway compared to 6-MPR and the parent drug 6-MP .

Nucleoside kinase Phosphorylation Metabolic activation

Optimal Use Cases for 9-(2,3-Dideoxy-beta-D-ribofuranosyl)-6-mercaptopurine Based on Verified Differentiation Evidence


HIV Reverse Transcriptase Inhibition Studies Where Intracellular Phosphorylation is Not Essential

Because the dideoxy sugar abolishes kinase-mediated phosphorylation, this compound is best employed in biochemical assays using purified HIV reverse transcriptase rather than cell-based systems requiring metabolic activation . Its mechanism as a chain terminator does not rely on intracellular phosphorylation, making it suitable for direct enzyme-inhibition studies.

Comparative SAR Studies of 6-Substituted Dideoxypurine Nucleosides

The compound serves as a critical low-activity control (rank 7 in the SAR series) in structure-activity relationship investigations of 6-substituent effects on anti-HIV potency . Its inclusion in a panel of compounds spanning the full activity range (from high-potency NHMe to inactive H) is essential for establishing robust quantitative structure-activity models.

Thiol-Specific Reactivity and Metal-Binding Assays

The 6-mercapto group confers unique thiol-dependent biochemical properties not found in 6-halo, 6-amino, or 6-alkoxy dideoxypurines . This compound can be used to probe the role of thiol-disulfide exchange, metal chelation, or redox chemistry in nucleoside analog activity, particularly in contexts where oxidative stress or metal-ion homeostasis influences antiviral efficacy.

Proof-of-Concept Studies for Novel Nucleoside Delivery Strategies

Given its lower synthetic yield and moderate anti-HIV potency, this compound is a cost-effective model substrate for testing novel prodrug formulations or delivery vectors designed to enhance the bioavailability of thiopurine nucleosides. Its established chemical properties and documented enzymatic handling provide a well-characterized baseline for evaluating formulation improvements .

Quote Request

Request a Quote for 9-(2,3-Dideoxy-beta-D-ribofuranosyl)-6-mercaptopurine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.